![molecular formula C11H12F3NO B3168133 N-{[4-(trifluoromethoxy)phenyl]methyl}cyclopropanamine CAS No. 926255-72-3](/img/structure/B3168133.png)
N-{[4-(trifluoromethoxy)phenyl]methyl}cyclopropanamine
Overview
Description
N-{[4-(trifluoromethoxy)phenyl]methyl}cyclopropanamine, also known as N-TFMP, is a cyclopropanamine compound that has seen a recent surge in scientific research due to its interesting properties. N-TFMP is a versatile compound that can be used in a variety of scientific experiments, and has been studied for its potential applications in a number of different areas.
Scientific Research Applications
N-{[4-(trifluoromethoxy)phenyl]methyl}cyclopropanamine has been studied in a variety of scientific research applications. It has been used in studies of enzyme inhibition, protein-ligand interactions, and drug-receptor interactions. Additionally, it has been studied for its potential applications in the fields of medicinal chemistry, biochemistry, and pharmacology.
Mechanism of Action
Target of Action
The primary target of N-{[4-(trifluoromethoxy)phenyl]methyl}cyclopropanamine is the human soluble epoxide hydrolase (sEH) . sEH is an enzyme involved in the metabolism of fatty acids and it plays a crucial role in biological processes such as inflammation and blood pressure regulation .
Mode of Action
This compound interacts with sEH by binding to its active site . The compound’s unique structure allows it to form additional hydrogen bonds within the active site of the enzyme, thereby inhibiting its function .
Biochemical Pathways
The inhibition of sEH affects the metabolic pathway of fatty acids, specifically the conversion of epoxides to diols . This can lead to an accumulation of epoxides, which have anti-inflammatory and vasodilatory effects .
Pharmacokinetics
The compound’s lipophilic nature suggests that it may have good absorption and distribution characteristics
Result of Action
The inhibition of sEH by this compound can lead to a decrease in inflammation and blood pressure . This makes the compound a potential candidate for the treatment of conditions such as hypertension, renal pathologies, and other diseases .
Advantages and Limitations for Lab Experiments
N-{[4-(trifluoromethoxy)phenyl]methyl}cyclopropanamine has several advantages as a compound for lab experiments. It is relatively stable, easy to synthesize, and has a wide range of potential applications. However, it is also limited in its applications due to its relatively low solubility in water, and its relatively low affinity for proteins and receptors.
Future Directions
N-{[4-(trifluoromethoxy)phenyl]methyl}cyclopropanamine has a wide range of potential applications in scientific research. Future research could focus on its effects on other enzymes and proteins, as well as its potential applications in drug design and development. Additionally, research could be conducted to further explore its mechanism of action and its interactions with proteins and receptors. Furthermore, studies could be conducted to investigate the potential of this compound as an anti-inflammatory, analgesic, or anticonvulsant agent. Finally, research could be conducted to determine the potential of this compound as a drug delivery system, or to investigate its potential uses in gene therapy.
Biochemical Analysis
Biochemical Properties
N-{[4-(trifluoromethoxy)phenyl]methyl}cyclopropanamine plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been shown to inhibit human soluble epoxide hydrolase (sEH), an enzyme involved in the metabolism of epoxides to diols . This inhibition is crucial as it can modulate the levels of bioactive lipids, thereby influencing various physiological processes. The compound’s interaction with sEH involves the formation of hydrogen bonds within the enzyme’s active site, enhancing its inhibitory potency .
Cellular Effects
This compound affects various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, by inhibiting sEH, the compound can alter the signaling pathways mediated by epoxyeicosatrienoic acids (EETs), which are involved in anti-inflammatory and vasodilatory responses . This modulation can lead to changes in gene expression profiles and metabolic activities within the cells, impacting overall cellular function.
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with biomolecules, enzyme inhibition, and changes in gene expression. The compound binds to the active site of sEH, forming hydrogen bonds that stabilize the enzyme-inhibitor complex . This binding inhibits the enzyme’s activity, preventing the conversion of EETs to diols. Consequently, the elevated levels of EETs can lead to changes in gene expression and downstream signaling pathways, contributing to the compound’s biochemical effects.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors influencing its long-term effects on cellular function. Studies have shown that the compound remains stable under various conditions, maintaining its inhibitory activity over extended periods
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound effectively inhibits sEH without causing significant adverse effects . At higher doses, it may exhibit toxic or adverse effects, such as hepatotoxicity or nephrotoxicity. These threshold effects highlight the importance of optimizing the dosage to achieve the desired therapeutic outcomes while minimizing potential risks.
Metabolic Pathways
This compound is involved in metabolic pathways related to the metabolism of bioactive lipids. It interacts with enzymes such as sEH, modulating the levels of EETs and their diol metabolites This interaction can affect metabolic flux and metabolite levels, influencing various physiological processes
Transport and Distribution
The transport and distribution of this compound within cells and tissues involve interactions with transporters and binding proteins. These interactions can affect the compound’s localization and accumulation, influencing its biochemical effects . Understanding the transport mechanisms and distribution patterns is crucial for optimizing the compound’s therapeutic potential.
Subcellular Localization
This compound’s subcellular localization is determined by targeting signals and post-translational modifications that direct it to specific compartments or organelles. This localization can affect the compound’s activity and function, influencing its overall biochemical effects
properties
IUPAC Name |
N-[[4-(trifluoromethoxy)phenyl]methyl]cyclopropanamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12F3NO/c12-11(13,14)16-10-5-1-8(2-6-10)7-15-9-3-4-9/h1-2,5-6,9,15H,3-4,7H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OBEDSTOOTJPTGX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1NCC2=CC=C(C=C2)OC(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12F3NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




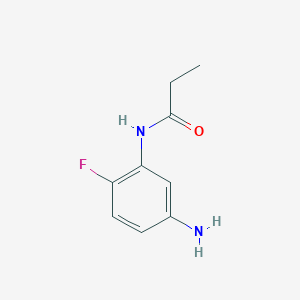

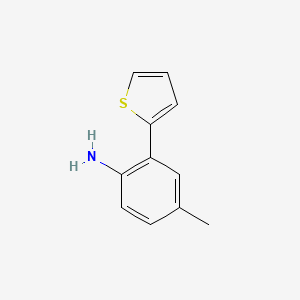
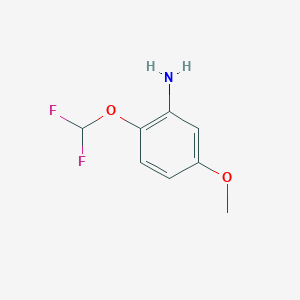
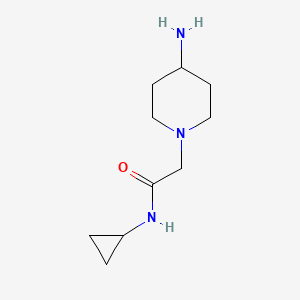

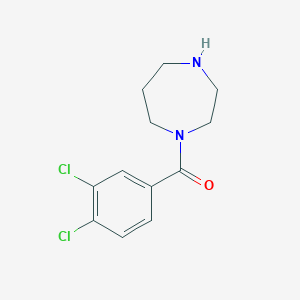
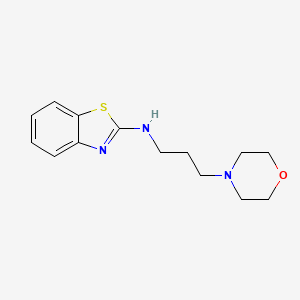
![2-Methyl-5-[(4-methylpiperazin-1-YL)carbonyl]aniline](/img/structure/B3168116.png)
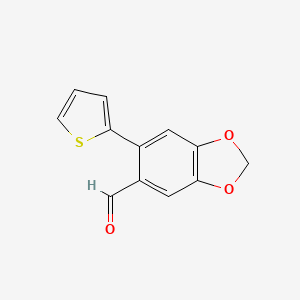
![2-[(Cyclopentylcarbonyl)(methyl)amino]acetic acid](/img/structure/B3168124.png)
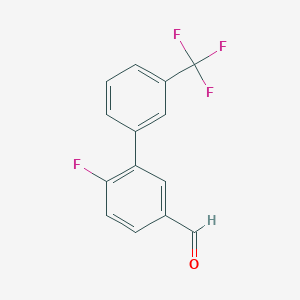
![N-{[4-(Difluoromethoxy)phenyl]methyl}cyclopropanamine](/img/structure/B3168129.png)